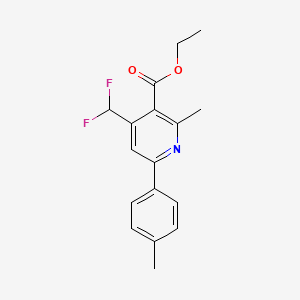

Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate

説明

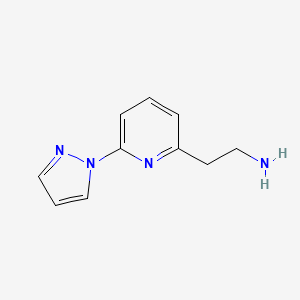

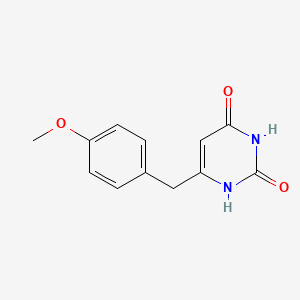

The compound “Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate” is a complex organic molecule. It contains a nicotinate (or niacin) group, which is a form of Vitamin B3. The “p-tolyl” group is a functional group related to toluene, with the general formula CH3C6H4-R . The “difluoromethyl” group indicates the presence of a carbon atom bonded to two fluorine atoms.

科学的研究の応用

Synthesis and Structural Studies

Ethyl 4-(difluoromethyl)-2-methyl-6-(p-tolyl)nicotinate, a compound with potential for various applications in organic synthesis and materials science, has not been directly identified in the presented studies. However, related research explores the synthesis and characterization of structurally similar nicotinate derivatives, emphasizing the versatility of nicotinate-based compounds in chemical synthesis. For example, a study on the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate details the structural determination through XRD, GC–MS analysis, NMR spectroscopy, and proposes a reaction mechanism, indicating the compound's potential as an intermediate for further chemical transformations (Zhou et al., 2008).

Chemical Reactivity and Solvent Interactions

Research on nicotinates also includes the study of their solvolytic reactivities. For instance, the solvolytic reactivities of various nicotinates in different solvents have been systematically investigated, revealing insights into how solvent properties and hydrogen bonding influence the reactivity of nicotinate derivatives. This work underscores the significance of nicotinate esters in understanding chemical kinetics and reaction mechanisms (Jursic et al., 1987).

Applications in Material Science

While direct applications of this compound in material science were not highlighted, related compounds have been explored for their potential in corrosion inhibition and as intermediates for novel materials. Research on pyranpyrazole derivatives, for example, demonstrates their effectiveness as corrosion inhibitors for mild steel, suggesting that structurally related nicotinate derivatives might also possess useful properties in material protection and preservation (Dohare et al., 2017).

Pharmaceutical and Biological Implications

Although the request excludes drug use and side effects, it's worth noting that nicotinate esters have been studied for their pharmaceutical properties, including their binding and hydrolysis by human serum albumin. Such studies, while not directly related to this compound, indicate the broader relevance of nicotinate derivatives in biological contexts, potentially guiding future research into their applications in medicine and pharmacology (Steiner et al., 1992).

将来の方向性

作用機序

Target of Action

Similar compounds have shown potential for interacting with ecto-5’-nucleotidase , which plays a crucial role in the hydrolysis of adenosine monophosphate (AMP) to adenosine . Adenosine is known to increase cancer growth through immune system suppression .

Mode of Action

Based on the potential interaction with ecto-5’-nucleotidase , it can be hypothesized that this compound may inhibit the activity of this enzyme, thereby affecting the production of adenosine and potentially slowing down cancer growth.

Biochemical Pathways

If the compound does indeed interact with ecto-5’-nucleotidase , it would affect the adenosine pathway. This could have downstream effects on cellular processes such as cell proliferation and immune response, which are known to be influenced by adenosine levels.

Result of Action

If the compound does indeed interact with ecto-5’-nucleotidase , it could potentially lead to a decrease in adenosine production, which could in turn affect cellular processes such as cell proliferation and immune response.

特性

IUPAC Name |

ethyl 4-(difluoromethyl)-2-methyl-6-(4-methylphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2/c1-4-22-17(21)15-11(3)20-14(9-13(15)16(18)19)12-7-5-10(2)6-8-12/h5-9,16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEHPVCNYRBYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)

![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)

![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)

![1-allyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491931.png)